Differentiation of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole from the Active 4-Isomer: The Critical Data Gap
The primary evidence differentiating 2-(1H-imidazol-5-ylmethyl)-9H-carbazole is the absence of published quantitative biological data for this specific isomer, in stark contrast to its 4-isomer counterpart. The 2-(1H-imidazol-4-ylmethyl)-9H-carbazole (YM-116) is a well-characterized, potent inhibitor of C17-20 lyase [1]. The target 5-isomer is structurally distinct, and no peer-reviewed study provides an IC50, Ki, or any other activity measurement for it against CYP17A1 or any other target [2]. This data gap is the defining quantitative differentiator.
| Evidence Dimension | C17-20 Lyase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not Reported |
| Comparator Or Baseline | 2-(1H-imidazol-4-ylmethyl)-9H-carbazole: 2.1 - 4.2 nM |
| Quantified Difference | Unquantifiable due to lack of data for the target compound. |
| Conditions | Human testicular microsomes and NCI-H295 human adrenocortical carcinoma cells for the comparator. |
Why This Matters
For procurement, the 5-isomer is unvalidated for the known activity of its isomer and cannot be used as a direct substitute for YM-116 in functional assays without rigorous in-house validation.
- [1] Ideyama Y, et al. YM116, 2-(1H-imidazol-4-ylmethyl)-9H-carbazole, decreases adrenal androgen synthesis by inhibiting C17-20 lyase activity in NCI-H295 human adrenocortical carcinoma cells. Jpn J Pharmacol. 1999 Feb;79(2):213-20. View Source
- [2] National Center for Biotechnology Information. PubChem BioAssay Summary for CID 9795793. No active bioassay data found for this compound. View Source
